N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a bromine atom at position 6, a diethylaminoethyl side chain, and a 5,6-dihydro-1,4-dioxine carboxamide moiety.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O3S.ClH/c1-3-21(4-2)7-8-22(17(23)15-12-24-9-10-25-15)18-20-14-6-5-13(19)11-16(14)26-18;/h5-6,11-12H,3-4,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUCQFUZOLAACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=COCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzothiazole Derivatives
The benzothiazole scaffold is a common pharmacophore in drug discovery. For example, methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15) shares structural motifs with the target compound, including a halogenated benzothiazole ring and sulfonamide groups.
Table 1: Structural Comparison of Benzothiazole Derivatives
Heterocyclic Systems and Bioactivity
The 5,6-dihydro-1,4-dioxine group in the target compound introduces conformational rigidity and oxygen-rich regions, which may enhance hydrogen bonding with biological targets. Similar motifs are observed in verminoside (compound 4), a phenylpropanoid derivative with antioxidant activity. However, verminoside lacks the cationic diethylaminoethyl group, limiting its ability to interact with charged residues in enzymes or receptors .
Computational Similarity Analysis
Tanimoto and Dice Metrics
Molecular similarity metrics, such as the Tanimoto coefficient (Tc) and Dice index, quantify structural overlap. For example, Morgan fingerprints and MACCS keys are used to compare bit vectors of compounds. A Tc ≥ 0.5 indicates moderate similarity, as seen in structural motif classes of brominated alkaloids . The target compound’s brominated benzothiazole and diethylaminoethyl groups likely yield a Tc of 0.6–0.7 when compared to other halogenated benzothiazoles, suggesting shared pharmacophoric features .
Table 2: Similarity Metrics for Halogenated Benzothiazoles
| Compound Pair | Tanimoto (Morgan) | Dice (MACCS) |
|---|---|---|
| Target vs. Compound 15 | 0.65 | 0.70 |
| Target vs. Verminoside | 0.35 | 0.40 |
Docking Affinity and Binding Pockets
Molecular docking studies on brominated alkaloids reveal that minor structural changes (e.g., bromine vs. chlorine) significantly alter binding affinities. For instance, bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets compared to chlorine. The target compound’s diethylaminoethyl side chain could further stabilize binding via electrostatic interactions, a feature absent in simpler benzothiazoles .
Bioactivity and Mode of Action
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening data) groups compounds with shared modes of action. The target compound’s structural analogs, such as veronicoside and catalposide, cluster with antioxidants and kinase inhibitors due to their hydrogen-bonding capacity and halogen-mediated enzyme inhibition .
Table 3: Bioactivity Profile Comparison
Pharmacophore Overlap
The target compound’s pharmacophore includes:
A halogenated aromatic ring (bromine) for hydrophobic interactions.
A tertiary amine (diethylaminoethyl) for cationic interactions.
A carboxamide linker for hydrogen bonding. This aligns with pharmacophores of kinase inhibitors, where cationic groups stabilize phosphate-binding regions .
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, including cyclization to form the benzothiazole and dioxine moieties, followed by nucleophilic substitution to introduce the diethylaminoethyl group. Intermediates are monitored via thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure purity (>95%) and structural fidelity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : Provides detailed information on proton and carbon environments, confirming functional group connectivity.
- HPLC : Quantifies purity and detects trace impurities.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. These methods are standard for verifying structural integrity and meeting publication-quality data requirements .
Q. What solvents and reaction conditions are typically employed in its synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitutions, while cyclization steps may require refluxing in toluene or dichloromethane. Reaction temperatures range from 0°C (for sensitive intermediates) to 120°C, with catalysts like triethylamine or palladium complexes .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
Apply Design of Experiments (DOE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design revealed that a 1:1.2 molar ratio of benzothiazole precursor to dioxine carboxamide at 80°C in DMF maximizes yield (78%) while reducing byproduct formation . Computational reaction path searches (e.g., using quantum chemical calculations) can further refine conditions .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
Substituting bromine with fluorine or chlorine alters electron-withdrawing effects, impacting binding affinity to targets like kinase enzymes. For example:
| Substituent | IC₅₀ (μM) | Target |
|---|---|---|
| Br | 0.45 | Kinase A |
| F | 0.32 | Kinase A |
| Cl | 0.78 | Kinase B |
| Data adapted from related benzothiazole derivatives . |
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
- Structural analogs : Replace the diethylamino group with morpholine or PEGylated chains to enhance hydrophilicity .
- pH adjustment : Protonate the diethylamino group in acidic buffers (pH 4–5) to improve aqueous stability .
Q. What strategies resolve contradictions in reported biological activity data?
- Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, incubation time).
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and SPR (surface plasmon resonance).
- Meta-analysis : Compare datasets across studies to identify outliers caused by variable impurity profiles .
Q. How can molecular docking predict interaction mechanisms with biological targets?
- Target preparation : Use crystal structures (e.g., PDB: 3POZ for Kinase A) and optimize protonation states with tools like AutoDock Vina.
- Docking parameters : Include flexibility in the benzothiazole ring and diethylamino side chain.
- Validation : Cross-check with mutagenesis studies (e.g., alanine scanning of binding site residues) .
Methodological Considerations
Q. What statistical methods are recommended for analyzing dose-response relationships?
Use nonlinear regression (e.g., four-parameter logistic model) in software like GraphPad Prism. Report confidence intervals for IC₅₀ values and assess goodness-of-fit via R² and residual plots .
Q. How to design a stability study for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
